3-cyclopentylpyridine
Description
3-Cyclopentylpyridine is a pyridine derivative characterized by a cyclopentyl group substituted at the 3-position of the pyridine ring. The compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and functional materials . Its cyclopentyl group contributes to steric bulk, which may influence binding affinity and metabolic stability in drug candidates.
Properties
IUPAC Name |
3-cyclopentylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-5-9(4-1)10-6-3-7-11-8-10/h3,6-9H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAFCRLBAFJPTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620881 | |
| Record name | 3-Cyclopentylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79134-68-2 | |
| Record name | 3-Cyclopentylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-cyclopentylpyridine can be achieved through several synthetic routes. One common method involves the reaction of cyclopentylmagnesium bromide with pyridine-3-carboxaldehyde, followed by a reduction step. Another approach includes the cyclization of appropriate precursors under specific conditions to form the desired pyridine ring with the cyclopentyl substituent.
Chemical Reactions Analysis
3-Cyclopentylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogenation over a palladium catalyst, resulting in the formation of reduced pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, where the cyclopentyl group can be replaced or modified under suitable conditions.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
3-Cyclopentylpyridine has been investigated for its potential therapeutic effects, particularly in the context of neurological and psychiatric disorders. The compound's structure allows it to interact with various biological targets, including neurotransmitter receptors. For instance, studies have shown that pyridine derivatives can exhibit agonistic or antagonistic properties on cannabinoid receptors, suggesting a role in managing conditions like chronic pain and anxiety .
Case Study: Anticancer Activity
In a notable study, derivatives of pyridine compounds were synthesized and evaluated for their cytotoxic effects against cancer cell lines. One such derivative demonstrated significant activity against ovarian cancer cells while showing limited toxicity to non-cancerous cells. This highlights the potential of this compound derivatives as candidates for anticancer drug development .
Catalysis
Gold(III) Complexes
Research has explored the use of this compound in coordination chemistry, particularly in the formation of Gold(III) complexes. These complexes have shown promise as catalysts in various organic reactions. The chiral nature of these complexes enhances their utility in asymmetric synthesis, making them valuable in producing enantiomerically pure compounds .
Electrochemical Applications
Recent advancements have demonstrated the electrochemical functionalization of pyridine derivatives, including this compound. This method allows for the selective modification of the pyridine ring, facilitating the development of new catalytic processes that are environmentally friendly and efficient .
Material Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for its impact on material properties. Research indicates that adding this compound can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composite materials .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-cyclopentylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridine Derivatives
Key Observations:
- Ring Size and Lipophilicity : The cyclopentyl group in this compound provides greater hydrophobicity than the cyclopropane ring in 3-(cyclopropylmethyl)pyridine, likely enhancing membrane permeability in drug design .
- Steric Effects : Compared to linear alkyl chains (e.g., 2-(3-pentenyl)pyridine), the cyclopentyl group introduces steric hindrance, which may reduce metabolic degradation but complicate synthetic accessibility .
- Functional Group Diversity: Hydroxyl or ethoxy substituents (e.g., 5-(3-ethoxyphenyl)-3-hydroxypyridine) introduce hydrogen-bonding sites, expanding utility in catalysis or receptor targeting, unlike the non-polar cyclopentyl group .
Biological Activity
3-Cyclopentylpyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a pyridine derivative characterized by the presence of a cyclopentyl group at the 3-position of the pyridine ring. Its chemical formula is , and it exhibits unique physical and chemical properties that contribute to its biological activities.
Biological Activities
1. Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, one study reported an IC50 value of 0.304 μM against the Km-12 cell line, highlighting its potential as an anticancer agent .
2. Antimicrobial Effects
this compound has also been investigated for its antimicrobial properties. Various derivatives of pyridine compounds have been shown to possess activity against a range of pathogens, suggesting that this compound may exhibit similar effects .
3. Neuroprotective Effects
The compound's neuroprotective properties are another area of interest. Studies have suggested that pyridine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: Many pyridine derivatives act as enzyme inhibitors, which can disrupt metabolic pathways in cancer cells.
- Modulation of Receptor Activity: The compound may interact with neurotransmitter receptors, influencing neurological functions and offering protective effects against neurodegeneration.
Case Studies
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of various pyridine derivatives, including this compound, against human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with notable efficacy in breast cancer models .
Case Study 2: Neuroprotective Potential
In another investigation focusing on neuroprotection, this compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. The findings indicated that the compound significantly reduced cell death and improved survival rates in neuronal cultures exposed to harmful agents .
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
